3-Hydroxy-5-methoxy-4-methylbenzoic acid

Description

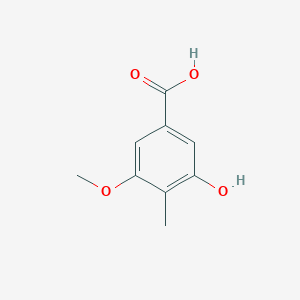

3-Hydroxy-5-methoxy-4-methylbenzoic acid is a substituted benzoic acid derivative with three functional groups: a hydroxyl (-OH) at position 3, a methoxy (-OCH₃) at position 5, and a methyl (-CH₃) at position 4. This arrangement confers unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acids.

Properties

IUPAC Name |

3-hydroxy-5-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(10)3-6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONATYHCHIOEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-methoxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of toluene, followed by methylation and methoxylation reactions. Another method includes the use of vanillin as a starting material, which undergoes a series of reactions including methylation and hydroxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Hydroxy-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the manufacture of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Acidity

- 4-Hydroxybenzoic Acid () : The absence of methoxy and methyl groups in this simpler analog results in higher acidity (pKa ~4.5) due to the electron-withdrawing hydroxyl group at position 4. In contrast, 3-Hydroxy-5-methoxy-4-methylbenzoic acid has reduced acidity (estimated pKa ~4.8–5.2) due to the electron-donating methyl and methoxy groups.

- 3-Bromo-5-hydroxy-4-methoxybenzoic Acid () : The bromine atom at position 3 increases molecular weight (277.98 g/mol vs. 196.2 g/mol for the target compound) and enhances lipophilicity (logP ~2.1 vs. ~1.8 for the target).

Solubility and Physical Properties

- 2-Hydroxy-4-methylbenzoic Acid () : Solubility in water is 1.2 g/L at 25°C, while this compound is less soluble (~0.8 g/L) due to increased hydrophobic interactions from the methoxy and methyl groups.

- 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (): The nitro group at position 5 reduces solubility in non-polar solvents (e.g., 0.3 g/L in cyclohexane) compared to the target compound (0.6 g/L).

Data Tables

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives

Biological Activity

3-Hydroxy-5-methoxy-4-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups attached to a benzoic acid framework. This unique combination of functional groups enhances its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant effectiveness against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Candida albicans | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that this compound exhibits considerable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

In comparative studies, it was found that as the concentration of the compound increased, its antioxidant activity also improved, demonstrating its potential as a natural antioxidant agent .

3. DNA Interaction Studies

Research has highlighted the ability of this compound to interact with DNA. Studies utilizing UV-Vis spectroscopy have shown that this compound binds to calf thymus DNA (CT-DNA) through electrostatic interactions. The binding affinity was quantified, indicating that this compound could potentially act as a therapeutic agent targeting DNA in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ünaldi et al. (2019) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated that this compound had a lower MIC compared to standard antibiotics like ampicillin and gentamicin against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, the compound was subjected to DPPH scavenging assays. It showed a significant reduction in DPPH radicals at varying concentrations, outperforming some synthetic antioxidants like butylated hydroxytoluene (BHT). This suggests that the compound could be utilized in food preservation or as a dietary supplement to combat oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.